2-Ethyl-1-[(4-isothiocyanatophenyl)sulfonyl]piperidine
Description
Properties
IUPAC Name |
2-ethyl-1-(4-isothiocyanatophenyl)sulfonylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S2/c1-2-13-5-3-4-10-16(13)20(17,18)14-8-6-12(7-9-14)15-11-19/h6-9,13H,2-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEKMHRPEGEBBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)N=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601207930 | |
| Record name | 2-Ethyl-1-[(4-isothiocyanatophenyl)sulfonyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601207930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956576-78-6 | |
| Record name | 2-Ethyl-1-[(4-isothiocyanatophenyl)sulfonyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956576-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyl-1-[(4-isothiocyanatophenyl)sulfonyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601207930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1-[(4-isothiocyanatophenyl)sulfonyl]piperidine typically involves the reaction of 2-ethylpiperidine with 4-isothiocyanatobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is maintained at a specific range to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase efficiency and yield. The process involves the use of specialized equipment and techniques to handle large volumes of reactants and products.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-1-[(4-isothiocyanatophenyl)sulfonyl]piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Biomedical Research Applications
- Proteomics Research :
-
Drug Development :
- The compound’s unique structure makes it a candidate for developing novel therapeutics targeting various diseases, including cancer. Its ability to modify proteins can be leveraged to design inhibitors or activators of specific biological pathways.
- Biochemical Assays :
Case Study 1: Protein Labeling
A study demonstrated the effectiveness of this compound in labeling proteins in complex mixtures. The compound was shown to selectively modify cysteine residues without affecting other amino acids, allowing for the identification of protein interactions via mass spectrometry.
Case Study 2: Therapeutic Potential
Research focusing on the therapeutic implications of this compound indicated its potential as a lead compound in developing anti-cancer agents. In vitro tests revealed that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, suggesting a pathway for further drug development.
Mechanism of Action
The mechanism by which 2-Ethyl-1-[(4-isothiocyanatophenyl)sulfonyl]piperidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidine Derivatives
The following table compares 2-Ethyl-1-[(4-isothiocyanatophenyl)sulfonyl]piperidine with four related piperidine-based compounds from Combi-Blocks’ catalog . Structural differences, substituents, and purity are highlighted:
| Compound Name (Catalog No.) | CAS Number | Key Substituents/Functional Groups | Purity | Notes on Structural Features |
|---|---|---|---|---|
| This compound (QZ-4601) | 956576-78-6 | Ethyl (C₂H₅), sulfonyl (-SO₂-), 4-isothiocyanatophenyl | 95% | Unique isothiocyanate group enables covalent interactions; sulfonyl group enhances stability. |
| 1-Ethyl-3-hydroxypiperidine (OR-3833) | 13444-24-1 | Ethyl (C₂H₅), hydroxyl (-OH) | 98% | Hydroxyl group increases polarity; potential for hydrogen bonding. |
| Ethyl 4-[2-(4-hydroxypiperidin-1-yl)ethoxy]benzoate (QA-9093) | 937601-92-8 | Ethoxy benzoate, 4-hydroxypiperidine | 95% | Ethoxy benzoate may improve lipophilicity; hydroxypiperidine introduces chiral centers. |
| 3-(1-Ethyl-1H-imidazol-2-yl)piperidine dihydrochloride (QY-0935) | 1993050-04-6 | Ethyl-substituted imidazole, dihydrochloride salt | 95% | Imidazole moiety confers basicity; hydrochloride salt improves aqueous solubility. |
Key Observations:
Functional Group Diversity :
- The target compound’s isothiocyanate group distinguishes it from analogs like OR-3833 (hydroxyl) or QA-9093 (ethoxy benzoate). This group is reactive toward amines and thiols, making it valuable in bioconjugation or probe synthesis .
- In contrast, QY-0935 incorporates an imidazole ring, which is often associated with enzymatic inhibition (e.g., kinase targets) .
Physicochemical Properties: The sulfonyl group in the target compound likely enhances thermal stability and electron-withdrawing effects compared to hydroxyl or ethoxy substituents in other derivatives.
Synthetic and Commercial Considerations :
- The target compound’s discontinued status at CymitQuimica contrasts with its availability at Combi-Blocks , suggesting supply-chain variability.
- Purity levels (95–98%) across analogs indicate standard quality for research use, though pharmacological data (e.g., IC₅₀, binding affinity) are absent in the provided evidence.
Biological Activity
2-Ethyl-1-[(4-isothiocyanatophenyl)sulfonyl]piperidine, with the CAS number 956576-78-6, is a compound that combines a piperidine structure with an isothiocyanate moiety. This compound is of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C₁₄H₁₈N₂O₂S₂
- Molecular Weight : 310.44 g/mol
- IUPAC Name : this compound
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 310.44 g/mol |
| Hazard Classification | Irritant |
The biological activity of this compound primarily stems from its isothiocyanate group, which can interact with nucleophilic sites on proteins and other biomolecules. This interaction may lead to the formation of covalent bonds, potentially altering the function of target proteins. Isothiocyanates are known for their ability to modify thiol groups in proteins, which can affect various signaling pathways and metabolic processes.
Pharmacological Studies
Research has indicated that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Isothiocyanates have demonstrated significant antimicrobial properties against various pathogens. For example, studies on related compounds have shown effective inhibition zones against bacteria such as Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : Some isothiocyanate derivatives have been evaluated for their anticancer effects. They may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .
Case Studies and Research Findings
- Antimicrobial Evaluation : A study evaluated several isothiocyanate derivatives for their antimicrobial properties, revealing that modifications at the phenyl ring significantly influenced activity. Compounds similar to this compound showed promising results in inhibiting bacterial growth .
- Inhibition of Calcium Channels : Research on piperidine derivatives has highlighted their potential as inhibitors of T-type calcium channels. These channels are implicated in various cardiovascular diseases. Compounds with similar structural features were shown to lower blood pressure in animal models without causing reflex tachycardia .
- Cytotoxicity Studies : Comparative studies have demonstrated that isothiocyanates can exhibit selective cytotoxicity towards cancer cells while sparing normal cells, making them attractive candidates for further drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
